molecular formula C12H10BrN3 B1481927 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2090314-54-6

2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1481927
CAS No.: 2090314-54-6
M. Wt: 276.13 g/mol
InChI Key: PFACKZNHJUHLRY-UHFFFAOYSA-N
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Description

2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a complex organic compound featuring a pyrazole ring substituted with a bromomethyl group and a phenyl ring. This compound, commonly utilized in various fields of chemistry, exhibits significant versatility due to its unique structural attributes, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: The synthesis typically begins with the formation of 3-phenyl-1H-pyrazole, achieved via the cyclization of phenylhydrazine and ethyl acetoacetate.

  • Step 2:

  • Step 3: Finally, the acetonitrile moiety is introduced via nucleophilic substitution, using a suitable cyanide source such as sodium cyanide.

Industrial Production Methods

While specific industrial methods for large-scale synthesis may vary, they typically involve optimized versions of the laboratory procedures with an emphasis on yield, purity, and cost-efficiency. Automation and continuous flow techniques are often employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, potentially involving the phenyl ring or the bromomethyl group.

  • Reduction: The nitrile group can be reduced to an amine under catalytic hydrogenation conditions.

Common Reagents and Conditions

  • Oxidation: Agents like hydrogen peroxide or chromium trioxide.

  • Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.

  • Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Depending on the specific reagents and conditions, the major products can range from substituted pyrazoles to aminated derivatives, expanding the compound's chemical versatility.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is used as a building block for more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening potential bioactive compounds.

Biology and Medicine

This compound's derivatives have shown promise in medicinal chemistry, particularly as potential inhibitors of specific enzymes or receptors

Industry

In the industrial sector, its derivatives are explored as intermediates in the synthesis of agricultural chemicals, dyes, and materials science applications due to their robust chemical properties.

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the bromomethyl and nitrile groups. Similar compounds might include:

  • 1-Phenyl-3-methyl-5-pyrazolone: Lacking the nitrile group and differing in substitution pattern.

  • 4-Bromomethyl-1H-pyrazoles: Lacking the phenyl group and different functional groups.

  • 2-(3-Phenyl-1H-pyrazol-1-yl)acetonitrile: Lacks the bromomethyl group, impacting its reactivity and applications.

Conclusion

This compound stands out due to its complex structure and versatile reactivity. Its unique combination of functional groups enables diverse chemical transformations and applications, from synthetic chemistry to potential medical therapeutics. Researchers continue to explore its full potential, paving the way for innovative advancements in multiple scientific fields.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-phenylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFACKZNHJUHLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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